REACTION_CXSMILES
|
[OH:1][C:2]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][N:12]=1)[C:8]#N)([CH3:4])[CH3:3].[H-].C([Al+]CC(C)C)C(C)C.CO.C(C(C(C([O-])=O)O)O)([O-])=[O:26].[Na+].[Na+]>C1(C)C=CC=CC=1>[OH:1][C:2]([C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][N:12]=1)[CH:8]=[O:26])([CH3:4])[CH3:3] |f:1.2,4.5.6|
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Name
|
|
Quantity
|
41.4 g
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Type
|
reactant
|
Smiles
|
OC(C)(C)C=1C=C(C#N)C=CN1
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Name
|
|
Quantity
|
765 mL
|
Type
|
reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
30 mL
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Type
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reactant
|
Smiles
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CO
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Name
|
aqueous solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
700 mL
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Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
-70 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −70° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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while stirring
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (400 mL×2)
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Type
|
WASH
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Details
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The combined organics were washed with a 20% aqueous solution of sodium tartrate (700 mL)
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Type
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STIRRING
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Details
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The organic phase was stirred with a 10% aqueous solution of sulfuric acid (800 mL) for 15 min
|
Duration
|
15 min
|
Type
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DRY_WITH_MATERIAL
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Details
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The organics were dried over sodium carbonate and sodium sulfate
|
Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
A saturated aqueous solution of sodium bisulfate (400 mL) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (100 mL×3)
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (200 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C=1C=C(C=O)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |